
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMPB and has been synthesized using different methods. The purpose of
作用机制
CDMPB exerts its biological effects by inhibiting the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. By inhibiting the activity of carbonic anhydrase IX, CDMPB can reduce the acidity of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. CDMPB can also inhibit the aggregation of beta-amyloid peptides by binding to the peptide and preventing its aggregation.
Biochemical and Physiological Effects:
CDMPB has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX activity, the reduction of tumor acidity, the induction of apoptosis in cancer cells, and the inhibition of beta-amyloid peptide aggregation. CDMPB has also been shown to have low toxicity in normal cells, which makes it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
CDMPB has several advantages for lab experiments, including its low toxicity in normal cells, its ability to inhibit the growth and metastasis of cancer cells, and its potential therapeutic applications for various diseases. However, CDMPB has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
CDMPB has several potential future directions, including its further investigation as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. CDMPB can also be modified to improve its bioavailability and efficacy, which can enhance its therapeutic potential. Furthermore, CDMPB can be used as a tool for investigating the role of carbonic anhydrase IX in various biological processes, including cancer progression and metastasis.
合成方法
CDMPB can be synthesized using different methods, including the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a base and an organic solvent. After the reaction, the product is purified using column chromatography.
科学研究应用
CDMPB has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that CDMPB can inhibit the growth of cancer cells by inducing apoptosis. CDMPB has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. CDMPB has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain of Alzheimer's patients.
属性
IUPAC Name |
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNNPLGRPYUOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(3-carbazol-9-yl-2-hydroxypropyl)-methylsulfonylamino]phenyl]acetamide](/img/structure/B2856985.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2856989.png)
![[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride](/img/structure/B2856990.png)
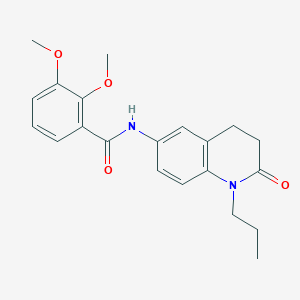
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2856993.png)
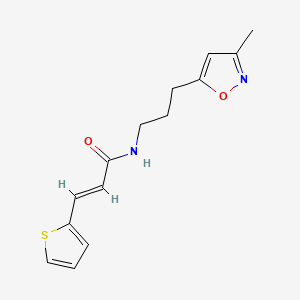
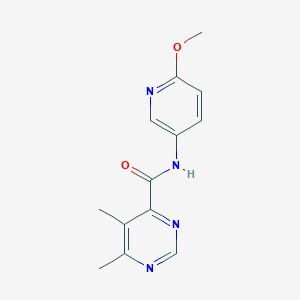
![N-mesityl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2856996.png)

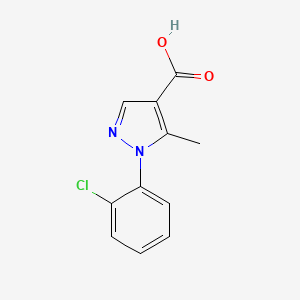
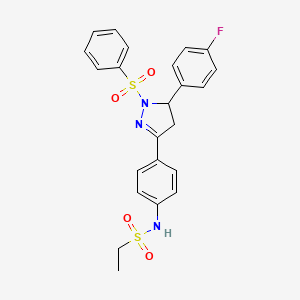

![N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2857005.png)
![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2857008.png)